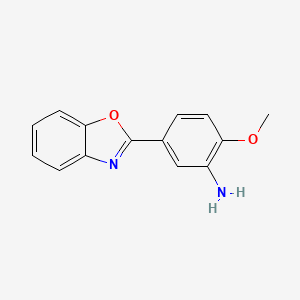

5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline

Vue d'ensemble

Description

5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline is a chemical compound with the linear formula C14H12N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

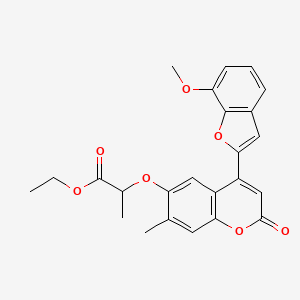

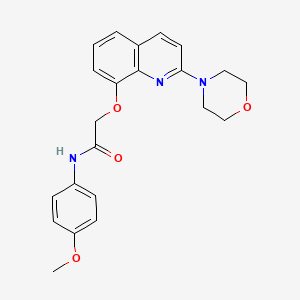

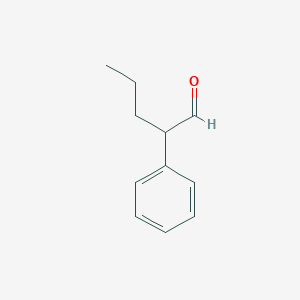

The synthesis of benzoxazole derivatives, including this compound, has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The spectral signals and proposed molecular structure of the prepared compounds showed good agreement .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE, respectively .Applications De Recherche Scientifique

Potential Therapeutic Applications

Compounds featuring the benzoxazole structure have been explored for their therapeutic potentials, such as inhibitors of leukotriene synthesis which are crucial in the treatment of asthma and allergic conditions. For example, a study described the development of a leukotriene synthesis inhibitor with a methoxypyridine derivative exhibiting significant in vitro and in vivo activities, showing promise for clinical development (Hutchinson et al., 2009). This illustrates the potential of benzoxazole derivatives in therapeutic applications, particularly in modulating inflammatory pathways.

Diagnostic Imaging Applications

Benzoxazole derivatives have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. A study synthesized radiofluoro-pegylated phenylbenzoxazole derivatives showing high affinity for β-amyloid aggregates, suggesting their utility as PET imaging agents (Cui et al., 2012). This highlights the role of benzoxazole compounds in developing diagnostic tools for neurodegenerative diseases.

Antimicrobial and Antifungal Applications

Derivatives of benzoxazole have also been investigated for their antimicrobial and antifungal properties. A study on 1,2,4-triazole derivatives, which are chemically related structures, demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007). This suggests that benzoxazole derivatives might find applications in addressing microbial resistance by serving as scaffolds for new antimicrobial agents.

Agricultural Chemistry

In agriculture, benzoxazole and related compounds have been explored for their fungicidal and insecticidal activities. Research into pyrazoline derivatives incorporating the beta-methoxyacrylate pharmacophore has identified compounds with significant fungicidal and insecticidal properties, offering a basis for developing new agrochemical products (Zhao et al., 2008).

Mécanisme D'action

Target of Action

A structurally related compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, has been reported to target cathepsin s , a lysosomal cysteine protease involved in protein degradation .

Mode of Action

Benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . The interaction of these compounds with their targets often results in the inhibition or modulation of the target’s function, leading to therapeutic effects .

Biochemical Pathways

Benzoxazole derivatives have been reported to interact with various biochemical pathways due to their broad spectrum of pharmacological activities . For instance, they can inhibit key enzymes or modulate receptor activities, thereby affecting the downstream signaling pathways .

Pharmacokinetics

These properties are typically studied during the drug development process .

Result of Action

Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . These effects are typically the result of the compound’s interaction with its target, leading to changes in cellular functions .

Action Environment

The action environment refers to the conditions under which a compound exerts its effects This can include factors such as pH, temperature, presence of other molecules, and moreSuch factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound .

Safety and Hazards

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the study and application of 5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline and similar compounds will continue to be a significant area of research in the future.

Propriétés

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUUHWRDNLCHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2888240.png)

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)